Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate
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Overview
Description
Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate is a useful research compound. Its molecular formula is C19H35N5O7 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29)/t10-,11+,13+,14+,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARUNJLGFXUOM-GCPZOVCVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying peptide fragments like H-Thr-Asn-Val-Val-OMe in relation to the larger protein Eglin c?
A1: Eglin c, a 70 amino acid residue protein, exhibits potent inhibitory activity against several serine proteases, including leukocyte elastase, cathepsin G, and α-chymotrypsin [, ]. Studying smaller peptide fragments of Eglin c, such as H-Thr-Asn-Val-Val-OMe, allows researchers to pinpoint specific regions within the larger protein sequence responsible for interacting with and inhibiting these enzymes. This information is crucial for understanding the structure-activity relationship of Eglin c and potentially designing more targeted protease inhibitors.
Q2: How does the inhibitory profile of H-Thr-Asn-Val-Val-OMe differ from that of the full Eglin c protein? What does this tell us about the enzyme-inhibitor interactions?
A2: Research demonstrates that while Eglin c potently inhibits leukocyte elastase, cathepsin G, and α-chymotrypsin, the fragment H-Thr-Asn-Val-Val-OMe specifically inhibits only leukocyte elastase, showing no effect on cathepsin G or α-chymotrypsin [, ]. This key finding suggests that the interaction sites on Eglin c for each of these enzymes are distinct. The fact that H-Thr-Asn-Val-Val-OMe (representing residues 60-63 of Eglin c) selectively inhibits leukocyte elastase implies that this region of the protein plays a crucial role in binding to and inhibiting this specific protease. Further investigation into the binding interactions of this fragment with leukocyte elastase could provide valuable insights for designing more potent and specific inhibitors.
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